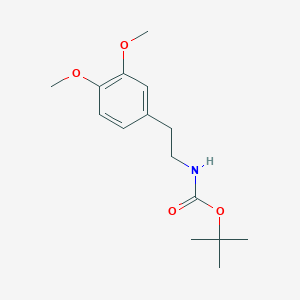![molecular formula C26H25N5OS B289991 15-(3,5-dimethylpyrazol-1-yl)-9-(4-methoxyphenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene](/img/structure/B289991.png)
15-(3,5-dimethylpyrazol-1-yl)-9-(4-methoxyphenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl methyl ether is a complex heterocyclic compound It features a pyrazole ring, a tetrahydropyrimido-thieno-quinoline core, and a phenyl methyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl methyl ether involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is typically synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Construction of the Tetrahydropyrimido-thieno-quinoline Core: This step involves the cyclization of appropriate precursors, often using a combination of heating and catalytic conditions to form the fused ring system.
Attachment of the Phenyl Methyl Ether Group: The final step involves the etherification of the phenyl group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the tetrahydropyrimido-thieno-quinoline core.
Reduction: Reduction reactions can occur at the double bonds within the fused ring system.
Substitution: The phenyl methyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and quinoline rings.
Reduction: Reduced forms of the fused ring system.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
The compound shows promise in medicinal chemistry for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry
In the industrial sector, it can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the tetrahydropyrimido-thieno-quinoline core are crucial for binding to these targets, influencing their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl methyl ether
- 2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl phenyl ether
Uniqueness
The unique combination of the pyrazole ring, tetrahydropyrimido-thieno-quinoline core, and phenyl methyl ether group distinguishes this compound from others
Eigenschaften
Molekularformel |
C26H25N5OS |
|---|---|
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
15-(3,5-dimethylpyrazol-1-yl)-9-(4-methoxyphenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene |
InChI |
InChI=1S/C26H25N5OS/c1-14-13-15(2)31(30-14)25-24-23(27-16(3)28-25)22-21(17-9-11-18(32-4)12-10-17)19-7-5-6-8-20(19)29-26(22)33-24/h9-13H,5-8H2,1-4H3 |
InChI-Schlüssel |
AZAAGVGDHJVWDD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC(=NC3=C2SC4=NC5=C(CCCC5)C(=C34)C6=CC=C(C=C6)OC)C)C |
Kanonische SMILES |
CC1=CC(=NN1C2=NC(=NC3=C2SC4=NC5=C(CCCC5)C(=C34)C6=CC=C(C=C6)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-dihydro-1H-cyclopenta[b]chromen-9-one](/img/structure/B289911.png)
![1-[5-amino-13-(4-chlorophenyl)-6-imino-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-12-yl]ethanone](/img/structure/B289914.png)
![1-[11-(4-chlorophenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289915.png)
![1-[11-(4-methoxyphenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289916.png)
![13-phenyl-5-pyridin-2-yl-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B289917.png)
![9-(4-chlorophenyl)-14-(4-methoxyphenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B289918.png)
![14-(4-acetylphenyl)-9-(4-chlorophenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B289919.png)
![1-[11-(4-chlorophenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289921.png)
![ethyl 11-methyl-6-oxo-13-phenylspiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,1'-cyclopentane]-12-carboxylate](/img/structure/B289922.png)
![11-thiophen-2-yl-13-(trifluoromethyl)spiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,1'-cyclopentane]-6-one](/img/structure/B289925.png)
![ethyl 13-(4-chlorophenyl)-11-methyl-6-oxospiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,1'-cyclopentane]-12-carboxylate](/img/structure/B289926.png)
![4,6-bis(methylsulfanyl)-13-phenyl-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B289929.png)
